molecular formula C17H16N2S B12121032 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole CAS No. 60220-29-3

2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole

Cat. No.: B12121032
CAS No.: 60220-29-3
M. Wt: 280.4 g/mol
InChI Key: LLMAFVWLNYBLIF-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethylsulfanyl group at the 2-position and phenyl groups at the 4 and 5 positions. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzil, an aromatic aldehyde, and ammonium acetate in the presence of a catalyst. The reaction is carried out at elevated temperatures, often around 160°C, to facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: The compound’s imidazole core is a common motif in many pharmaceuticals. Research is ongoing to explore its potential as an active pharmaceutical ingredient in treating infections and other diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with enzymes and receptors in biological systems, leading to its antimicrobial and antifungal effects . The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    4,5-Diphenyl-1H-imidazole: Lacks the ethylsulfanyl group, making it less reactive in certain chemical reactions.

    2-Methyl-4,5-diphenyl-1H-imidazole: Contains a methyl group instead of an ethylsulfanyl group, leading to different chemical properties.

    2-Phenyl-4,5-diphenyl-1H-imidazole:

Uniqueness: 2-Ethylsulfanyl-4,5-diphenyl-1H-imidazole is unique due to the presence of the ethylsulfanyl group, which enhances its chemical reactivity and potential for diverse applications. This functional group allows for unique interactions in both chemical and biological systems, setting it apart from other imidazole derivatives .

Properties

CAS No.

60220-29-3

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

2-ethylsulfanyl-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C17H16N2S/c1-2-20-17-18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19)

InChI Key

LLMAFVWLNYBLIF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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